molecular formula C9H12N4O3 B11884683 2,6,8-Trimethoxy-7-methyl-7H-purine

2,6,8-Trimethoxy-7-methyl-7H-purine

Katalognummer: B11884683
Molekulargewicht: 224.22 g/mol
InChI-Schlüssel: MIZWGYYQMIEBSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6,8-Trimethoxy-7-methyl-7H-purine is a chemical compound with the molecular formula C9H12N4O3. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-Trimethoxy-7-methyl-7H-purine typically involves the methylation of purine derivatives. One common method is the reaction of 7-methylxanthine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups at the 2, 6, and 8 positions. The reaction is usually carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2,6,8-Trimethoxy-7-methyl-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield purine quinones, while reduction can produce hydroxylated derivatives .

Wissenschaftliche Forschungsanwendungen

2,6,8-Trimethoxy-7-methyl-7H-purine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on cellular processes and its role in nucleotide metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2,6,8-Trimethoxy-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The methoxy groups enhance its binding affinity to these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6,8-Trimethoxy-7-methyl-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theobromine, the presence of three methoxy groups and a methyl group at specific positions on the purine ring makes it a valuable compound for targeted research and potential therapeutic applications .

Eigenschaften

Molekularformel

C9H12N4O3

Molekulargewicht

224.22 g/mol

IUPAC-Name

2,6,8-trimethoxy-7-methylpurine

InChI

InChI=1S/C9H12N4O3/c1-13-5-6(11-9(13)16-4)10-8(15-3)12-7(5)14-2/h1-4H3

InChI-Schlüssel

MIZWGYYQMIEBSD-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(N=C(N=C2OC)OC)N=C1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.